Di-tert-butyl (4-bromophenyl)propanedioate
Description
Overview of Propanedioate Ester Scaffolds in Modern Organic Synthesis
Propanedioate esters, commonly known as malonic esters, are fundamental building blocks in organic chemistry, prized for their ability to form carbon-carbon bonds. The quintessential reaction involving these scaffolds is the malonic ester synthesis, a reliable method for preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.com This synthesis leverages the acidity of the α-hydrogen located on the carbon between the two ester groups. wikipedia.orgorgsyn.org
The process begins with the deprotonation of the malonic ester by a suitable base to form a stabilized carbanion, or enolate. masterorganicchemistry.comorgsyn.org This nucleophilic enolate can then be alkylated by reacting it with an alkyl halide in a nucleophilic substitution reaction (SN2). masterorganicchemistry.comorgsyn.org A key feature of this synthesis is that the resulting alkylated diester can be hydrolyzed to a dicarboxylic acid, which subsequently undergoes facile decarboxylation upon heating to yield a substituted acetic acid. wikipedia.orgmasterorganicchemistry.com This entire sequence effectively allows for the installation of a "-CH2COOH" group onto an alkyl halide. wikipedia.org
The versatility of the malonic ester synthesis is further enhanced by the possibility of a second alkylation step before hydrolysis, allowing for the creation of di-substituted acetic acids. wikipedia.org Beyond simple alkyl halides, malonic esters are used in a variety of other transformations, including Knoevenagel condensations and as precursors for barbiturates and other heterocyclic compounds. wikipedia.orgchemicalbook.com
The Strategic Importance of Brominated Aromatic Moieties in Synthetic Design
Brominated aromatic compounds, or aryl bromides, are of paramount importance in contemporary organic synthesis, serving as versatile intermediates in the construction of complex organic molecules. orgsyn.org Their utility stems from the reactivity of the carbon-bromine bond, which can be readily transformed into other functional groups or used to form new carbon-carbon and carbon-heteroatom bonds. orgsyn.org Bromoarenes are critical building blocks for a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials. orgsyn.org
One of the most significant applications of brominated aromatics is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations have revolutionized molecular construction, allowing for the efficient and selective formation of biaryl systems, arylated alkenes, and anilines, which are common motifs in drug molecules.
The introduction of a bromine atom into an organic molecule, a process known as bromination, is a key strategy in drug design. nih.gov This "bromination" can enhance the therapeutic activity of a compound, favorably alter its metabolic profile, or increase its duration of action. nih.govorganic-chemistry.org The presence of the heavy bromine atom can also be exploited in photodynamic therapy and for radiosensitization. organic-chemistry.org Consequently, the development of efficient and selective bromination methods remains an active area of chemical research. youtube.com
Position of Di-tert-butyl (4-bromophenyl)propanedioate within Contemporary Methodology Development
This compound emerges as a highly strategic building block by combining the synthetic utility of both the malonate and the aryl bromide functionalities within a single molecule. While specific literature detailing methodology development with this exact compound is specialized, its role can be inferred from the well-documented applications of its close analogs, such as dimethyl 2-(4-bromophenyl)malonate. orgsyn.orgchemicalbook.comatlantis-press.com This dimethyl ester is a known key intermediate in the synthesis of pyrimidine-based compounds, including the potent dual endothelin receptor antagonist, Macitentan. orgsyn.orgchemicalbook.com
The di-tert-butyl ester variant offers distinct advantages over its dimethyl or diethyl counterparts. The bulky tert-butyl groups provide steric hindrance that can influence the stereochemical outcome of reactions. More importantly, tert-butyl esters are valuable protecting groups for carboxylic acids. youtube.com They are stable to many reaction conditions but can be selectively cleaved under acidic conditions or via thermal elimination, often with greater ease and specificity than methyl or ethyl esters. youtube.comfrontiersin.org This allows for orthogonal protection strategies in multi-step syntheses, where different ester groups can be removed sequentially without interfering with each other.
Therefore, this compound is positioned as a sophisticated precursor for the synthesis of complex pharmaceuticals and other functional molecules. It allows chemists to first utilize the malonate portion for chain extension or functionalization and then employ the bromophenyl moiety for late-stage diversification via cross-coupling reactions, with the tert-butyl esters providing robust protection until their strategic removal is required.
Research Scope and Strategic Objectives
The primary strategic objective for employing this compound in a research program is to leverage its dual reactivity for the efficient synthesis of complex target molecules. Research focusing on this compound would aim to develop synthetic routes that capitalize on its unique structural features.
The scope of such research includes:
Sequential Functionalization: Developing multi-step synthetic pathways where the malonate and aryl bromide moieties are functionalized in a specific order. This could involve initial alkylation at the malonate's central carbon, followed by a palladium-catalyzed cross-coupling reaction at the bromide position.
Synthesis of Pharmaceutical Scaffolds: Utilizing the compound as a key starting material for the construction of novel drug candidates, particularly those containing substituted phenylacetic acid cores or complex heterocyclic systems derived from the malonate fragment.
Combinatorial Chemistry: Using the aryl bromide handle for parallel synthesis, where a common intermediate is reacted with a diverse library of coupling partners to rapidly generate a collection of related compounds for biological screening.
Ultimately, the strategic deployment of this compound aims to enhance synthetic efficiency, enabling the creation of valuable, complex molecules that would be more challenging to assemble through other routes.
Physicochemical Data
Below is a table of key identifiers and calculated properties for this compound.
| Property | Value |
| IUPAC Name | Di-tert-butyl 2-(4-bromophenyl)propanedioate |
| Synonyms | Di-tert-butyl (4-bromophenyl)malonate |
| Molecular Formula | C₁₇H₂₃BrO₄ |
| Molecular Weight | 371.27 g/mol |
| CAS Number | Not available in searched literature |
| Melting Point | Not available in searched literature |
| Boiling Point | Not available in searched literature |
| Density | Not available in searched literature |
Structure
2D Structure
3D Structure
Properties
CAS No. |
641638-37-1 |
|---|---|
Molecular Formula |
C17H23BrO4 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
ditert-butyl 2-(4-bromophenyl)propanedioate |
InChI |
InChI=1S/C17H23BrO4/c1-16(2,3)21-14(19)13(15(20)22-17(4,5)6)11-7-9-12(18)10-8-11/h7-10,13H,1-6H3 |
InChI Key |
DSFWQGCMVGWAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Di Tert Butyl 4 Bromophenyl Propanedioate
Conventional Synthetic Routes to Di-tert-butyl (4-bromophenyl)propanedioate
Conventional methods for the synthesis of this compound rely on well-established organic reactions. These include the esterification of the corresponding dicarboxylic acid, the arylation of a malonate precursor, and the bromination of a phenyl-substituted malonate.
Esterification Reactions of (4-Bromophenyl)propanedioic Acid
The direct esterification of (4-bromophenyl)propanedioic acid with tert-butanol (B103910) presents a logical, albeit challenging, route to the desired product. The steric hindrance of the tert-butyl group makes traditional Fischer esterification, which typically relies on strong acid catalysis and heat, less effective due to the propensity of tert-butanol to undergo elimination to form isobutene. organic-chemistry.org To circumvent these issues, milder methods are required.
One such powerful and mild method is the Steglich esterification . organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction proceeds at room temperature under neutral conditions, which is advantageous for substrates that are sensitive to acid. organic-chemistry.orgorgsyn.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and the dicyclohexylurea (DCU) byproduct. organic-chemistry.org
A more recent development in tert-butylation involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the tert-butylating agent and the solvent. organic-chemistry.orgthieme.de This method has proven effective for a wide range of carboxylic acids, including those with sensitive functional groups, and offers high yields and short reaction times. organic-chemistry.orgthieme.de
Table 1: Plausible Conditions for Steglich Esterification of (4-Bromophenyl)propanedioic Acid
| Parameter | Condition | Reference |
|---|---|---|
| Reagents | (4-Bromophenyl)propanedioic acid, tert-Butanol | organic-chemistry.orgorgsyn.org |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | organic-chemistry.orgorgsyn.org |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | organic-chemistry.orgorgsyn.org |
| Solvent | Dichloromethane (DCM) | orgsyn.org |
Carbon-Carbon Bond Formation via Alkylation of Malonate Precursors with 4-Bromophenyl Derivatives
A highly effective and widely utilized strategy for the synthesis of this compound involves the formation of the carbon-carbon bond between the malonate unit and the 4-bromophenyl group. The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides. masterorganicchemistry.comlibretexts.orgorganicchemistrytutor.com In the context of the target molecule, this would involve the deprotonation of di-tert-butyl malonate with a suitable base to form a nucleophilic enolate, followed by reaction with a 4-bromophenyl electrophile. However, the direct alkylation with aryl halides is generally inefficient due to the lower electrophilicity of sp²-hybridized carbons in aryl halides compared to sp³-hybridized carbons in alkyl halides. wikipedia.org
To overcome this limitation, modern cross-coupling reactions, particularly palladium-catalyzed α-arylation reactions, have become the methods of choice. The Buchwald-Hartwig amination protocol has been extended to C-C bond formation, enabling the efficient arylation of active methylene (B1212753) compounds like dialkyl malonates. princeton.eduorganic-chemistry.org These reactions typically employ a palladium catalyst in conjunction with a sterically hindered phosphine (B1218219) ligand. nih.govacs.org
Research by Hartwig and Buchwald has demonstrated that palladium catalysts, when paired with bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or di(tert-butyl)neopentylphosphine (DTBNpP), effectively catalyze the coupling of aryl bromides with di-tert-butyl malonate. nih.govacs.org The reaction is typically carried out in the presence of a base, such as sodium hydride or sodium tert-butoxide, in an inert solvent like toluene (B28343) or THF. chemicalbook.com
Table 2: Typical Conditions for Palladium-Catalyzed α-Arylation of Di-tert-butyl Malonate
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | 4-Bromotoluene (as a model for 4-bromophenyl derivatives) | chemicalbook.com |
| Malonate | Di-tert-butyl malonate | nih.gov |
| Catalyst | Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) | chemicalbook.com |
| Ligand | Di(tert-butyl)neopentylphosphine (DTBNpP) | acs.org |
| Base | Sodium Hydride (NaH) | chemicalbook.com |
| Solvent | Toluene | chemicalbook.com |
Aromatic Bromination Strategies on Di-tert-butyl Phenylpropanedioate
An alternative synthetic approach involves introducing the bromine atom onto the aromatic ring of a pre-formed di-tert-butyl phenylpropanedioate molecule. This requires an electrophilic aromatic substitution reaction. The malonate group is generally considered to be a deactivating group, making the phenyl ring less susceptible to electrophilic attack than benzene (B151609) itself. However, bromination can still be achieved under appropriate conditions.
A common and relatively mild brominating agent for such transformations is N-Bromosuccinimide (NBS) . wikipedia.orgorganic-chemistry.org The reactivity of NBS can be tuned by the reaction conditions. For activated or moderately deactivated aromatic rings, the reaction can proceed in a polar solvent like dimethylformamide (DMF) or acetic acid. wikipedia.orgmanac-inc.co.jp For more deactivated systems, the use of a strong acid like concentrated sulfuric acid as the solvent can facilitate the bromination. organic-chemistry.org
Another approach to brominating active methylene compounds involves the use of monobromomalononitrile (MBM), which has been shown to be an efficient and selective monobrominating agent for active methylene compounds bearing aromatic rings. rsc.org It is plausible that similar conditions could be adapted for the bromination of the benzylic position of di-tert-butyl phenylpropanedioate, although aromatic bromination would be the desired outcome in this case. orgsyn.org
Table 3: Potential Conditions for Aromatic Bromination
| Reagent | Conditions | Substrate Type | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Deactivated aromatic compounds | organic-chemistry.org |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Electron-rich aromatic compounds | wikipedia.org |
Novel and Green Synthetic Approaches
In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. This includes the use of advanced catalytic systems and the implementation of novel process technologies like flow chemistry.
Catalytic Methods for this compound Synthesis
As discussed in section 2.1.2, palladium-catalyzed α-arylation stands out as a premier catalytic method for the synthesis of the target compound. nih.gov The development of highly active catalysts has been crucial to the success of this methodology. The use of sterically demanding and electron-rich phosphine ligands is key to promoting the challenging reductive elimination step that forms the C-C bond. acs.org
In addition to palladium catalysis, copper-catalyzed arylation of diethyl malonate has also been reported, offering a potentially more economical alternative. wikipedia.org While the direct application to di-tert-butyl malonate and 4-bromophenyl derivatives would require specific investigation, it represents another avenue for catalytic C-C bond formation.
Furthermore, the esterification step itself can be rendered catalytic. The use of a catalytic amount of Tf₂NH for tert-butylation is a significant improvement over stoichiometric reagents like DCC. organic-chemistry.orgthieme.de This not only improves atom economy but also simplifies purification.
Flow Chemistry and Continuous Processing in Propanedioate Synthesis
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. While specific examples for the synthesis of this compound using flow chemistry are not yet widely reported, the principles can be applied to several steps in its synthesis.
For instance, electrophilic brominations can be performed safely and efficiently in flow reactors. nih.gov The in-situ generation of bromine from HBr and an oxidant like H₂O₂ in a flow system minimizes the handling of hazardous molecular bromine. nih.gov This approach could potentially be adapted for the bromination of di-tert-butyl phenylpropanedioate.
The use of microflow synthesis has also been highlighted as a way to control the regioselectivity of bromination reactions, which could be beneficial in targeting the desired para-position on the phenyl ring. manac-inc.co.jp As flow chemistry technology becomes more accessible, its application to the synthesis of complex molecules like this compound is expected to grow.
Comparative Analysis of Synthetic Efficiency and Scalability
The efficiency and scalability of the synthesis of this compound are critically dependent on the specific catalytic system employed. Research, particularly by Hartwig and others, has demonstrated that palladium complexes bearing sterically hindered and electron-rich phosphine ligands are highly effective for the α-arylation of malonates. nih.govberkeley.eduacs.org
Catalyst and Ligand Systems:
Several palladium sources can be utilized, including palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often in combination with bulky alkylphosphine ligands. The ligand plays a crucial role in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Tri-tert-butylphosphine (P(t-Bu)₃): This ligand has been shown to be highly effective for the arylation of di-tert-butyl malonate with aryl bromides. nih.govberkeley.eduresearchgate.net Its large cone angle and electron-donating ability facilitate the formation of the active monoligated palladium(0) species and promote the reductive elimination step, leading to high yields.
Biarylphosphine Ligands: Ligands such as RuPhos have been successfully used in scalable α-arylation processes, sometimes allowing for the use of weaker bases and offering improved stability and efficiency on a larger scale. researchgate.net
Base and Solvent Selection:
The choice of base is critical for the initial deprotonation of the malonic ester.
Strong Bases: Sodium hydride (NaH) and sodium tert-butoxide (NaOtBu) are commonly used and have proven effective in achieving high yields. researchgate.netresearchgate.net However, their use can present challenges on a larger scale due to safety and handling considerations.
Weaker Bases: The development of more active catalyst systems has enabled the use of weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄). researchgate.net This can be advantageous for large-scale synthesis, as these bases are often cheaper, easier to handle, and lead to fewer side reactions.
The solvent choice is typically a non-polar aprotic solvent like toluene or tetrahydrofuran (B95107) (THF), which are suitable for the reaction conditions and facilitate the dissolution of the reactants and catalyst. researchgate.netorganic-chemistry.org
Comparative Efficiency:
The following interactive table summarizes and compares the efficiency of different palladium-catalyzed systems for the α-arylation of malonates with aryl halides, based on data from analogous reactions reported in the literature.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 100 | 16 | High | researchgate.netorganic-chemistry.org |
| Pd₂(dba)₃ / P(t-Bu)₃ | NaH | THF | RT | 2-4 | High | researchgate.net |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | tert-Amyl alcohol | High | - | High | researchgate.net |
Scalability Considerations:
The scalability of the synthesis of this compound is a key factor for its potential industrial application. While laboratory-scale syntheses using strong bases like NaH and NaOtBu are effective, they pose challenges for large-scale production. researchgate.net
The development of second-generation α-arylation processes utilizing more robust catalyst systems, such as those with biarylphosphine ligands like RuPhos, and weaker bases like K₃PO₄, represents a significant advancement in scalability. researchgate.net These systems often exhibit higher turnover numbers and stability, allowing for lower catalyst loadings and milder reaction conditions. The use of weaker bases also simplifies the workup and reduces the generation of hazardous waste, making the process more environmentally friendly and cost-effective on a larger scale. researchgate.net
Reactivity and Transformational Chemistry of Di Tert Butyl 4 Bromophenyl Propanedioate
Reactions at the Malonate Moiety of Di-tert-butyl (4-bromophenyl)propanedioate
The malonate portion of this compound is characterized by an active methylene (B1212753) group flanked by two bulky tert-butyl ester groups. This structural feature governs its reactivity in a variety of transformations.
The carbanion generated from this compound by deprotonation with a suitable base can act as a nucleophile in Michael additions. This 1,4-conjugate addition to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While specific literature on the Michael addition of this compound is not abundant, the reactivity can be inferred from the well-established behavior of diethyl and di-tert-butyl malonates. researchgate.netnih.gov The bulky tert-butyl groups may influence the reaction rate and yield due to steric hindrance. nih.gov The general reaction is catalyzed by a base, which deprotonates the malonate to form a soft nucleophile that preferentially attacks the β-carbon of the Michael acceptor. researchgate.net
A variety of bases can be employed to facilitate this transformation, ranging from alkoxides to milder organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The choice of base and reaction conditions can be critical for the successful addition to various Michael acceptors.
Table 1: Representative Conditions for Michael Addition of Malonates This table illustrates general conditions for Michael additions involving malonate esters, which are applicable to this compound.
| Michael Acceptor | Base | Solvent | Temperature (°C) |
|---|---|---|---|
| Chalcone | Sodium Ethoxide | Ethanol | Room Temperature |
| α,β-Unsaturated Ketone | 1,2-Diphenylethanediamine | Toluene (B28343) | Room Temperature |
| Acrylonitrile | Potassium Carbonate | DMF | 80 |
The nucleophilic carbanion of this compound can also undergo alkylation and acylation reactions. These transformations are pivotal for introducing new substituents at the α-position of the malonate.
In a typical alkylation, the malonate is treated with a base to form the enolate, which is then reacted with an alkyl halide. The bulky tert-butyl esters can provide some degree of steric protection, potentially influencing the regioselectivity and preventing over-alkylation in some cases.
Acylation reactions proceed in a similar manner, with an acylating agent such as an acyl chloride or anhydride (B1165640) reacting with the malonate enolate. This leads to the formation of a β-keto ester derivative, which is a valuable precursor for various other synthetic transformations.
The malonate structure of this compound allows for decarboxylation reactions, most notably the Krapcho decarboxylation. scite.airesearchgate.netwikipedia.orgwikipedia-on-ipfs.org This reaction is particularly useful for the removal of one of the ester groups to yield a mono-ester. The Krapcho decarboxylation is typically carried out by heating the malonic ester in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, and a small amount of water. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic attack of the halide on the tert-butyl group, followed by decarboxylation. wikipedia.org
This method is advantageous as it often proceeds under neutral or mild conditions, which is compatible with a wide range of functional groups. wikipedia-on-ipfs.org
Table 2: Typical Conditions for Krapcho Decarboxylation of Malonate Esters This table illustrates general conditions for the Krapcho decarboxylation, which can be applied to derivatives of this compound.
| Substrate | Salt | Solvent | Temperature (°C) |
|---|---|---|---|
| Di-tert-butyl malonate derivative | LiCl | DMSO/H₂O | 150-180 |
| Diethyl malonate derivative | NaCl | DMSO/H₂O | 140-186 |
Decarboxylative coupling reactions represent another synthetic avenue, where the malonate can be coupled with other substrates with the concurrent loss of a carboxyl group.
This compound can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. This reaction involves the base-catalyzed reaction between an active methylene compound and a carbonyl group, leading to the formation of a new carbon-carbon double bond after dehydration. The resulting α,β-unsaturated compound is a versatile intermediate for further synthetic modifications. The steric bulk of the tert-butyl groups may necessitate more forcing reaction conditions compared to less hindered malonates.
Transformations Involving the Bromophenyl Moiety of this compound
The 4-bromophenyl group of this compound is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling.
The bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used for the formation of biaryl structures. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. researchgate.netnih.gov
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates general conditions for Suzuki-Miyaura coupling reactions applicable to this compound.
| Coupling Partner | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O |
| Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane |
Heck Reaction:
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comorganic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for the vinylation of aryl halides. mdpi.com The regioselectivity of the addition to the alkene is influenced by both electronic and steric factors. thieme-connect.de
Table 4: Representative Conditions for Heck Reaction of Aryl Bromides This table illustrates general conditions for Heck reactions applicable to this compound.
| Alkene | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF |
| n-Butyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMAc |
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org Copper-free conditions have also been developed. libretexts.org
Table 5: Representative Conditions for Sonogashira Coupling of Aryl Bromides This table illustrates general conditions for Sonogashira coupling reactions applicable to this compound.
| Alkyne | Catalyst | Co-catalyst | Base | Solvent |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₂NH | Benzene (B151609) |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve the direct backside attack or the formation of a highly unstable aryl cation. chemistrysteps.com Instead, it typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com
For a nucleophilic aromatic substitution to occur, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com In the case of this compound, the di-tert-butyl propanedioate group is not a classical strong electron-withdrawing group like a nitro or cyano group. However, the carbonyl groups of the malonate ester can exert a moderate electron-withdrawing effect through resonance and induction. This effect, while not as pronounced as that of a nitro group, can still facilitate SNAr reactions under appropriate conditions, particularly with strong nucleophiles.
The general mechanism for the SNAr reaction of this compound with a nucleophile (Nu-) would involve the initial attack of the nucleophile on the carbon atom bearing the bromine atom. This leads to the formation of a negatively charged Meisenheimer complex, which is stabilized by resonance delocalization of the negative charge onto the carbonyl oxygen atoms of the malonate moiety. The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
Common nucleophiles employed in SNAr reactions include alkoxides, thiolates, and amines. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Product | Typical Conditions |
| Sodium methoxide (B1231860) (NaOCH₃) | Di-tert-butyl (4-methoxyphenyl)propanedioate | Methanol, heat |
| Sodium thiophenoxide (NaSPh) | Di-tert-butyl (4-(phenylthio)phenyl)propanedioate | DMF or DMSO, heat |
| Ammonia (NH₃) | Di-tert-butyl (4-aminophenyl)propanedioate | High pressure, heat |
| Piperidine | Di-tert-butyl (4-(piperidin-1-yl)phenyl)propanedioate | Toluene, heat |
Metal-Halogen Exchange and Grignard/Organolithium Reagent Formation
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly valuable for creating highly nucleophilic carbon centers that can participate in a wide array of bond-forming reactions. The bromine atom of this compound can readily undergo metal-halogen exchange to form either a Grignard reagent or an organolithium reagent.
Grignard Reagent Formation:
The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, (4-(di-tert-butoxycarbonyl)methyl)phenylmagnesium bromide. libretexts.orgmasterorganicchemistry.comlibretexts.org The formation of Grignard reagents from aryl bromides is a well-established process. libretexts.org However, the presence of the ester functionalities in the molecule requires careful consideration of the reaction conditions. Grignard reagents are strong nucleophiles and bases and can potentially react with the ester groups, leading to side products. masterorganicchemistry.comyoutube.com Performing the reaction at low temperatures can often mitigate this issue. cmu.edu
Organolithium Reagent Formation:
Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, will lead to a lithium-halogen exchange reaction, affording the corresponding aryllithium species, (4-(di-tert-butoxycarbonyl)methyl)phenyllithium. masterorganicchemistry.comwikipedia.orgyoutube.com This exchange is typically very fast, even at low temperatures. wikipedia.org Similar to Grignard reagents, organolithium reagents are highly reactive and can add to the ester groups. libretexts.org Therefore, these reactions are almost always conducted at very low temperatures (e.g., -78 °C) to ensure the stability of the generated organolithium reagent and prevent unwanted side reactions.
The resulting Grignard or organolithium reagents are powerful intermediates that can be reacted with a variety of electrophiles to introduce new functional groups at the 4-position of the phenyl ring.
Table 2: Formation and Subsequent Reactions of Organometallic Intermediates
| Reagent | Intermediate | Electrophile | Product |
| Mg, THF | (4-(di-tert-butoxycarbonyl)methyl)phenylmagnesium bromide | 1. CO₂; 2. H₃O⁺ | 4-((di-tert-butoxycarbonyl)methyl)benzoic acid |
| n-BuLi, THF, -78°C | (4-(di-tert-butoxycarbonyl)methyl)phenyllithium | Benzaldehyde | Di-tert-butyl (4-(hydroxy(phenyl)methyl)phenyl)propanedioate |
| Mg, THF | (4-(di-tert-butoxycarbonyl)methyl)phenylmagnesium bromide | Acetaldehyde | Di-tert-butyl (4-(1-hydroxyethyl)phenyl)propanedioate |
| n-BuLi, THF, -78°C | (4-(di-tert-butoxycarbonyl)methyl)phenyllithium | N,N-Dimethylformamide (DMF) | Di-tert-butyl (4-formylphenyl)propanedioate |
Synergistic Reactivity and Cascade Transformations
The term synergistic reactivity refers to the cooperative effect of multiple functional groups within a molecule to facilitate a transformation that would be difficult or impossible for each group individually. In this compound, the bromine atom and the acidic α-proton of the malonate ester can act in synergy to enable complex cascade reactions.
A prime example of such a transformation would be a tandem reaction involving an initial metal-halogen exchange followed by an intramolecular or intermolecular C-C bond formation. For instance, after the formation of the aryllithium or Grignard reagent, the resulting nucleophilic aromatic ring could, in principle, participate in reactions where the malonate portion of the molecule or an external electrophile is involved.
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions in which the product of the first step serves as the substrate for the next, without the need for isolating intermediates. nih.govacs.orgacs.orgnih.gov The structure of this compound is well-suited for designing cascade sequences.
One potential cascade could be initiated by a palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, at the bromide position. The newly introduced substituent could then undergo a subsequent reaction with the malonate functionality. For example, a Heck reaction with an activated alkene could introduce a side chain containing an electrophilic center. Subsequent deprotonation of the malonate with a base would generate a nucleophile that could then undergo an intramolecular cyclization, leading to the formation of a complex polycyclic structure in a single operational step.
While specific examples for this compound are not documented in the literature, the principles of cascade reactions involving aryl malonates are established. researchgate.netmasterorganicchemistry.com These reactions often provide rapid and efficient access to complex molecular architectures from simple starting materials.
Table 3: Hypothetical Cascade Reaction of this compound
| Reaction Type | Reagents | Intermediate | Final Product |
| Heck-Intramolecular Alkylation | 1. Methyl acrylate, Pd(OAc)₂, PPh₃, Et₃N; 2. NaH, THF | Di-tert-butyl (4-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl)propanedioate | Methyl 2-((di-tert-butoxycarbonyl)methyl)-1-oxo-1,2-dihydronaphthalene-6-carboxylate |
| Suzuki-Lactonization | 1. (2-formylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃; 2. NaBH₄; 3. H⁺, heat | Di-tert-butyl (4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)propanedioate | 6-((di-tert-butoxycarbonyl)methyl)-6H-dibenzo[c,e]oxepin-4-one |
Di Tert Butyl 4 Bromophenyl Propanedioate As a Key Intermediate in Complex Chemical Synthesis
Utilization in the Construction of Carbon-Rich Architectures
There is no specific information available in the surveyed literature regarding the use of Di-tert-butyl (4-bromophenyl)propanedioate for the construction of carbon-rich architectures. Synthetic routes to complex polycyclic aromatic hydrocarbons and other carbon-rich structures typically involve key intermediates and methodologies such as palladium-catalyzed cross-coupling reactions of bromo-functionalized precursors. However, the specific role of this compound in these pathways is not documented.
Application in the Synthesis of Diverse Polycyclic and Heterocyclic Scaffolds
Detailed research findings on the application of this compound in the synthesis of a wide array of polycyclic and heterocyclic scaffolds are not present in the available literature. For comparison, related compounds like 3-(4-bromobenzoyl)prop-2-enoic acid have been shown to act as precursors for various heterocyclic systems, including pyrimidines, pyridines, and phthalazinones, through reactions with different nucleophiles. researchgate.net Similarly, Dimethyl (4-bromophenyl)malonate is known as a useful intermediate in the synthesis of the endothelin receptor antagonist, Macitentan. chemicalbook.com However, analogous applications for the di-tert-butyl ester are not reported.
Precursor to Functionalized Organic Molecules with Defined Structures
While the 4-bromophenyl group and the malonate ester functionality suggest potential for further chemical modification, specific examples of this compound serving as a direct precursor to other functionalized organic molecules with well-defined structures are not described in the surveyed scientific literature. The transformation of the bromo-substituent via cross-coupling reactions or the manipulation of the di-tert-butyl ester groups are common strategies in organic synthesis, but documented instances originating from this specific starting material are absent.
Role in Divergent Synthetic Pathways for Analog Library Generation
The potential for this compound to be used in divergent synthetic pathways for the generation of analog libraries has not been realized in documented research. The structure of the molecule, featuring a reactive bromine atom and ester functionalities, theoretically allows for the introduction of diverse substituents, a common strategy in creating libraries of related compounds for biological screening. However, there are no specific reports of its use in this capacity.
Stereochemical Control and Asymmetric Synthesis Involving Di Tert Butyl 4 Bromophenyl Propanedioate
Induction and Control of Chirality at the Propanedioate Carbon
The carbon atom situated between the two carbonyl groups of the propanedioate moiety in Di-tert-butyl (4-bromophenyl)propanedioate is prochiral. Deprotonation of this position generates a nucleophilic enolate that can react with various electrophiles. The facial selectivity of this attack determines the absolute configuration of the resulting stereocenter. The effective control of this chirality is paramount for the synthesis of enantiomerically enriched products.
Key to inducing and controlling chirality at this position is the use of external chiral agents that can differentiate between the two prochiral faces of the enolate. These agents can be chiral bases, chiral phase-transfer catalysts, or chiral ligands complexed to a metal center. The bulky tert-butyl ester groups of the malonate play a significant role in the stereochemical outcome by creating a defined steric environment around the reacting center, which can be effectively exploited by the chiral catalyst or auxiliary to direct the approach of the electrophile.
Enantioselective Michael Addition Reactions with Malonate Derivatives
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful carbon-carbon bond-forming reaction. When employing malonate derivatives like this compound as the nucleophile, a new stereocenter is generated. The development of enantioselective variants of this reaction has been a major focus in asymmetric catalysis.
While specific studies detailing the enantioselective Michael addition of this compound are not extensively documented in publicly available literature, the general principles can be inferred from reactions with structurally similar malonates. For instance, the use of chiral organocatalysts, such as 1,2-diphenylethanediamine, has been shown to be effective in catalyzing the enantioselective Michael addition of various dialkyl malonates to α,β-unsaturated ketones. nih.govrsc.org These catalysts operate by forming a chiral iminium ion with the enone, which then directs the facial attack of the malonate enolate.
A review of enantioselective Michael additions of malonates to enones highlights a range of successful catalytic systems, including those based on lanthanide-linked-BINOL complexes and N,N'-dioxide-scandium(III) complexes. eurekaselect.com These catalysts create a chiral pocket around the substrate, dictating the stereochemical course of the reaction. Although di-tert-butyl malonate itself can sometimes be unreactive in these systems, the electronic and steric properties of the 4-bromophenyl substituent in the target compound could influence its reactivity and the stereoselectivity of the addition.
Diastereoselective Control in Reaction Manifolds
In reactions where the electrophile or the malonate derivative already contains a stereocenter, the formation of a second stereocenter leads to diastereomers. Controlling the diastereoselectivity of such reactions is crucial for the synthesis of a single, desired stereoisomer. The inherent steric bulk of the di-tert-butyl ester groups in this compound can play a significant role in substrate-controlled diastereoselection. The large size of these groups can effectively shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered side.
Furthermore, in catalyst-controlled diastereoselective reactions, the chiral catalyst can override the inherent facial bias of the substrate, leading to the formation of the "anti" or "syn" diastereomer with high selectivity. This is often achieved through the formation of a well-defined transition state where the catalyst, the malonate enolate, and the electrophile are held in a rigid arrangement.
Chiral Catalysts and Auxiliaries in Asymmetric Transformations
The success of asymmetric transformations involving this compound is critically dependent on the choice of the chiral catalyst or auxiliary. These chiral molecules are responsible for creating the asymmetric environment necessary to differentiate between the enantiotopic faces of the prochiral substrate or the prochiral reagent.
A wide array of chiral catalysts has been developed for asymmetric reactions of malonate derivatives. These can be broadly categorized as:
Chiral Phase-Transfer Catalysts (PTCs): These catalysts, often derived from cinchona alkaloids or featuring binaphthyl scaffolds, are particularly effective in the asymmetric alkylation of malonates under biphasic conditions. They function by forming a chiral ion pair with the malonate enolate, which then reacts with the electrophile in the organic phase.
Chiral Metal Complexes: Transition metals complexed with chiral ligands are powerful catalysts for a variety of asymmetric reactions, including Michael additions and allylic alkylations. The chiral ligand creates a defined stereochemical environment around the metal center, which in turn controls the stereochemical outcome of the reaction.
Organocatalysts: These are small, chiral organic molecules that can catalyze asymmetric reactions without the need for a metal. Chiral amines, thioureas, and phosphoric acids have all been successfully employed in the enantioselective functionalization of malonate derivatives.
The selection of the appropriate catalyst or auxiliary depends on the specific reaction being performed, the nature of the substrates, and the desired stereochemical outcome. The table below provides examples of chiral catalysts and auxiliaries that have been successfully used in asymmetric reactions of malonate derivatives and could potentially be applied to reactions involving this compound.
| Catalyst/Auxiliary Type | Specific Example | Application |
| Chiral Phase-Transfer Catalyst | Maruoka Catalyst (Binaphthyl-derived) | Asymmetric Alkylation |
| Chiral Phase-Transfer Catalyst | Cinchona Alkaloid Derivatives | Asymmetric Alkylation, Michael Addition |
| Chiral Metal Complex | Lanthanide-linked-BINOL | Enantioselective Michael Addition |
| Chiral Metal Complex | N,N'-Dioxide-Scandium(III) Complex | Enantioselective Michael Addition |
| Organocatalyst | 1,2-Diphenylethanediamine | Enantioselective Michael Addition |
| Organocatalyst | Chiral Phosphoric Acids | Various Asymmetric Transformations |
| Organocatalyst | Chiral Thioureas | Various Asymmetric Transformations |
Mechanistic Investigations and Computational Studies of Di Tert Butyl 4 Bromophenyl Propanedioate Reactivity
Elucidation of Reaction Mechanisms and Key Intermediates
No specific studies elucidating the reaction mechanisms and identifying key intermediates for reactions involving Di-tert-butyl (4-bromophenyl)propanedioate were found.
Transition State Characterization and Reaction Pathway Analysis
There is no available data on the characterization of transition states or the analysis of reaction pathways for this compound.
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity Profiles
While DFT is a common method for such analyses, no published quantum chemical calculations specifically for this compound could be located. nih.govresearchgate.net
Predictive Modeling for Novel Transformations
No information on predictive modeling for novel transformations of this compound is available in the scientific literature.
Advanced Methodologies and Emerging Trends in the Chemistry of Di Tert Butyl 4 Bromophenyl Propanedioate
Photoredox and Electrochemistry-Mediated Transformations
Modern synthetic chemistry has increasingly embraced photoredox and electrochemical methods to achieve novel transformations under mild conditions. These techniques rely on the generation of highly reactive intermediates, such as radical ions, through single-electron transfer processes.
Electrochemical synthesis, or electrosynthesis, represents a powerful and environmentally benign approach to organic reactions. It can be conducted at moderate temperatures and pressures using simple equipment, with reactivity controlled by the applied potential. acs.org The fundamental process involves the transfer of an electron between an electrode surface and an organic molecule, converting it into a reactive intermediate that proceeds to form the desired product. acs.org
While direct electrochemical transformations of Di-tert-butyl (4-bromophenyl)propanedioate are not extensively documented, related studies on structurally similar compounds highlight the potential of this methodology. For instance, an electrochemical method for the nucleophilic radiofluorination of a tert-butyloxycarbonyl (Boc) protected catechol has been successfully developed. nih.govnih.gov This process, conducted on an automated platform, demonstrates the feasibility of modifying complex aromatic structures bearing tert-butyl protecting groups using electrochemistry. nih.govnih.gov In that study, a precursor, di-tert-butyl-(4-(tert-butyl)-1,2-phenylene)-dicarbonate, was subjected to potentiostatic anodic oxidation to facilitate the substitution. nih.gov Computational studies using Density Functional Theory (DFT) suggested that an electron-donating substituent, such as a tert-butyl group, could lower the redox potential of the substrate, thereby favoring the electrochemical fluorination. nih.govnih.gov
The efficiency of such electrochemical reactions is influenced by multiple parameters, including precursor concentration, electrolyte type and concentration, temperature, and the specific potential applied. nih.gov Mediators are also commonly employed in organic electrosynthesis. Tris(4-bromophenyl)amine (TBPA), for example, has been studied for its ability to generate a stable cation-radical that can facilitate catalytic transformations. acs.orgresearchgate.net The electrochemical behavior of TBPA has been investigated in various ionic liquids, demonstrating its potential as a redox mediator for reactions involving bromophenyl moieties. researchgate.net
Table 1: Parameters for Electrochemical Nucleophilic Radiofluorination of a Model Aromatic Precursor nih.govnih.gov
| Parameter | Condition | Result |
| Precursor | 0.1 M di-tert-butyl-(4-(tert-butyl)-1,2-phenylene)-dicarbonate | Starting material for fluorination |
| Solvent | Acetonitrile | Common solvent for electrochemistry |
| Fluoride Source | 0.033 M Et₃N·3HF | Provides the nucleophilic fluoride |
| Supporting Electrolyte | 0.05 M NBu₄PF₆ | Ensures conductivity of the solution |
| Temperature | 0 °C | Controlled reaction temperature |
| Duration | 1 hour | Electrolysis time |
| Outcome | 8.9 ± 1.6% decay-corrected radiochemical yield | Feasibility of the transformation demonstrated |
Organocatalytic Approaches in this compound Chemistry
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. nih.gov These catalysts offer a powerful alternative to traditional metal-based systems, often providing high levels of stereocontrol in the construction of chiral molecules. nih.govmdpi.com Bifunctional organocatalysts, which contain two functional groups such as a (thio)urea and a tertiary amine, are particularly effective. nih.gov They operate by cooperatively activating both the nucleophile and the electrophile, holding them in a specific spatial arrangement within the transition state. nih.gov
This compound possesses a prochiral center at the carbon atom between the two ester groups. This makes it an excellent substrate for asymmetric transformations mediated by organocatalysts. Deprotonation of this active methylene (B1212753) position would generate a nucleophile that could participate in a variety of stereoselective reactions, including Michael additions, Mannich reactions, and alkylations. mdpi.com
Several classes of organocatalysts could be envisioned for reactions involving this compound:
Proline and its derivatives , such as diarylprolinol silyl (B83357) ethers, are highly effective for reactions like asymmetric epoxidations and Mannich reactions. mdpi.comnih.gov
Thiourea and Squaramide-based catalysts function through hydrogen bonding to activate electrophiles and stabilize transition states. mdpi.com These have been successfully employed in asymmetric Michael additions. mdpi.com
Chiral phosphoric acids act as Brønsted acid catalysts, activating electrophiles for nucleophilic attack. mdpi.com
For example, bifunctional organocatalysts have been successfully applied to the enantioselective synthesis of axially chiral benzamides through electrophilic bromination, demonstrating their utility in controlling chirality in molecules containing aromatic bromide units. nih.gov Similarly, an organocatalytic approach could be used to introduce a new substituent to the propanedioate moiety of this compound with high enantioselectivity, yielding valuable chiral building blocks for further synthetic applications.
Table 2: Potential Organocatalytic Transformations for this compound
| Catalyst Class | Activation Mode | Potential Reaction | Product Type |
| Proline Derivatives | Enamine/Iminium Ion Formation | Asymmetric Alkylation | Chiral α-substituted malonates |
| Bifunctional Thioureas | Hydrogen Bonding / Brønsted Base | Asymmetric Michael Addition | Chiral γ-nitro malonate esters |
| Squaramides | Hydrogen Bonding | Asymmetric Addition to Imines | Chiral β-amino malonate esters |
| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Friedel-Crafts Alkylation | Chiral indolyl-substituted malonates |
Solid-Phase Synthesis and Polymer-Supported Reagents/Catalysts
Solid-phase synthesis and the use of polymer-supported reagents have revolutionized the preparation of compound libraries and complex molecules by simplifying reaction workups and purification. cam.ac.ukcymitquimica.com In this methodology, a substrate is chemically tethered to an insoluble polymer support, allowing excess reagents and byproducts to be removed by simple filtration and washing. cymitquimica.com
This compound is well-suited for integration into solid-phase synthesis workflows. The aryl bromide functionality serves as a versatile handle for attachment to a resin. For example, it could undergo a Suzuki or Sonogashira cross-coupling reaction with a boronic acid or alkyne functionalized polymer support. Alternatively, the active methylene group of the malonate could be deprotonated and used as a nucleophile to displace a leaving group on a functionalized resin.
Once immobilized, the resin-bound malonate can be subjected to a series of chemical transformations using polymer-supported or solution-phase reagents. The use of polymer-supported reagents offers the additional advantage of a "clean" reaction, where the reagent is also easily removed by filtration, driving reactions to completion with minimal purification steps. cam.ac.uk This approach is highly effective for multi-step syntheses. cam.ac.uk
Examples of useful polymer-supported reagents include:
Polymer-supported perruthenate (PSP): A mild oxidizing agent for converting alcohols to aldehydes and ketones. cam.ac.uk
Polymer-supported borohydride: A reducing agent for carbonyl compounds. cam.ac.uk
Polymer-supported triphenylphosphine: Used for Wittig and Mitsunobu reactions. biotage.com
Polymer-supported sulfonic acid resins (e.g., Nafion-H): Strong acid catalysts for reactions like cyclizations. cam.ac.uk
After the desired synthetic sequence is complete, the final product can be cleaved from the resin, yielding a highly pure compound. This strategy facilitates the efficient construction of derivatives of this compound.
Table 3: Application of Polymer-Supported Reagents in a Hypothetical Synthesis
| Step | Transformation | Reagent/Catalyst | Purpose |
| 1 | Immobilization | Resin-bound boronic acid, Pd catalyst | Attach this compound to solid support via Suzuki coupling. |
| 2 | Deprotonation/Alkylation | Solution-phase base and electrophile | Introduce a new substituent at the malonate α-carbon. |
| 3 | Ester Hydrolysis | Solution-phase base (e.g., LiOH) | Selectively cleave one tert-butyl ester. |
| 4 | Amide Coupling | Solution-phase amine, coupling agent | Form an amide bond from the free carboxylic acid. |
| 5 | Cleavage | Acid (e.g., TFA) | Release the final, modified compound from the resin. |
Development of High-Throughput Synthesis and Screening Techniques
High-throughput synthesis (HTS) is a paradigm in modern drug discovery and materials science that involves the rapid, parallel synthesis of large numbers of compounds, known as libraries. ku.edu These libraries are then subjected to high-throughput screening to identify molecules with desired biological or material properties. ku.edu The success of HTS relies on the use of robust, reliable reactions and automated or semi-automated laboratory equipment. ku.edu
This compound is an ideal scaffold molecule for the construction of a compound library. Its structure contains two key points for chemical diversification:
The Aryl Bromide: This functional group is a cornerstone of transition-metal-catalyzed cross-coupling chemistry. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (amination), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and cyanation can be used to introduce a vast array of different substituents at the para-position of the phenyl ring.
The Malonate Active Methylene: The protons on the carbon between the two carbonyls are acidic and can be readily removed by a base. The resulting enolate is a soft nucleophile that can be reacted with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors, to introduce diverse functionalities.
By employing a matrix approach, where a set of building blocks for the cross-coupling reaction is combined with a set of building blocks for the alkylation/acylation reaction in a multi-well plate format, a large and structurally diverse library of compounds can be generated from the single starting scaffold. These compound collections are typically designed to have "drug-like" properties and are filtered to remove reactive or unstable functional groups. ku.edu The resulting library can then be screened to identify lead compounds for various applications.
Table 4: Hypothetical High-Throughput Synthesis Workflow for a Compound Library
| Step | Action | Reagents / Building Blocks (Examples) | Plate Format |
| 1: Dispensing | Dispense stock solution of this compound into each well. | Scaffold solution in a suitable solvent (e.g., Dioxane). | 96-well plate. |
| 2: Diversification A (Cross-Coupling) | Add a different boronic acid and Pd catalyst/ligand solution to each column. | Column 1: Phenylboronic acid; Column 2: Thiophene-2-boronic acid; etc. | 8 x 12 matrix. |
| 3: Reaction A | Heat and agitate the plate to drive the Suzuki reactions to completion. | - | - |
| 4: Diversification B (Alkylation) | Add a base, followed by a different alkyl halide solution to each row. | Row A: Benzyl bromide; Row B: Ethyl iodide; etc. | 8 x 12 matrix. |
| 5: Reaction B | Agitate the plate at room temperature to complete the alkylations. | - | - |
| 6: Workup & Screening | Quench reactions, perform simplified purification (e.g., solid-phase extraction), and prepare plates for high-throughput screening. | - | Final library plate. |
Conclusion and Future Research Directions
Synthesis of Di-tert-butyl (4-bromophenyl)propanedioate: Current Achievements and Limitations
The synthesis of this compound is primarily achieved through the principles of malonic ester synthesis. The general approach involves the alkylation of a malonic ester with a suitable aryl halide. However, the presence of the bulky tert-butyl groups introduces specific challenges and necessitates carefully optimized conditions.
A plausible and commonly employed synthetic route is the arylation of di-tert-butyl malonate. This can be accomplished via a metal-catalyzed cross-coupling reaction, such as a copper- or palladium-catalyzed process, with a 4-bromophenylating agent. The direct alkylation using 1,4-dibromobenzene (B42075) or a related electrophile in the presence of a strong base is another potential pathway, though it may be complicated by competing reactions.
A significant limitation in the synthesis of this compound is the steric hindrance imparted by the two tert-butyl groups. This bulkiness can impede the approach of the arylating agent to the enolate of di-tert-butyl malonate, often leading to lower reaction yields compared to less hindered dialkyl malonates like diethyl or dimethyl malonate. wikipedia.org Furthermore, the conditions required for the reaction, such as the use of strong bases, can sometimes lead to side reactions, including transesterification if not carefully controlled. masterorganicchemistry.com
An alternative approach could involve the esterification of (4-bromophenyl)propanedioic acid with tert-butanol (B103910). However, the direct esterification of a malonic acid with a tertiary alcohol is often inefficient due to steric hindrance and the propensity for the alcohol to eliminate under acidic conditions.
| Synthetic Route | Key Reagents | Potential Advantages | Known Limitations |
| Arylation of Di-tert-butyl malonate | Di-tert-butyl malonate, 4-bromophenyl halide, Base (e.g., NaH, K2CO3), Catalyst (e.g., CuI, Pd(OAc)2) | Direct formation of the C-C bond. | Steric hindrance leading to low yields; potential for side reactions. |
| Esterification of (4-bromophenyl)propanedioic acid | (4-Bromophenyl)propanedioic acid, tert-Butanol, Acid catalyst or coupling agent | Starts from the pre-formed arylmalonic acid. | Inefficient due to steric hindrance; potential for elimination of tert-butanol. |
Unexplored Reactivity and Potential for Novel Chemical Transformations
The reactivity of this compound remains largely uncharted territory, presenting a fertile ground for future research. The molecule possesses several reactive sites that could be exploited for novel chemical transformations.
The bromine atom on the phenyl ring is a prime handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations could be employed to introduce a wide range of substituents at the para-position. organic-chemistry.org The success of these transformations would depend on the compatibility of the reaction conditions with the di-tert-butyl ester moiety.
The active methylene (B1212753) proton, situated between the two carbonyl groups, offers another site for chemical modification. Although sterically hindered, deprotonation to form the corresponding enolate is feasible and could be followed by alkylation, acylation, or other electrophilic additions to generate more complex, substituted malonates.
Furthermore, the di-tert-butyl ester groups themselves can be manipulated. Selective hydrolysis of one or both ester groups could provide access to the corresponding mono-acid or di-acid, which are valuable intermediates for further transformations. The thermal or acid-catalyzed decarboxylation of the corresponding malonic acid would lead to the formation of 4-bromophenylacetic acid derivatives. masterorganicchemistry.comfrontiersin.org
Future Prospects in Complex Molecule Synthesis and Method Development
This compound holds considerable promise as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of the 4-bromophenyl group allows for its incorporation into larger molecular frameworks via established cross-coupling methodologies. The malonate functionality provides a latent carboxylic acid or a site for further substitution.
For instance, the compound could serve as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds that feature a substituted phenylacetic acid core. nih.gov The ability to introduce diverse functionalities at both the aromatic ring and the malonate position makes it a highly adaptable precursor.
In the realm of materials science, this compound could be utilized in the synthesis of novel polymers or functional materials. The rigid phenyl ring and the potential for derivatization at multiple sites could lead to materials with interesting optical, electronic, or thermal properties.
Moreover, the unique steric and electronic properties of this compound make it an interesting substrate for the development of new synthetic methods. Investigating its reactivity could lead to the discovery of novel transformations and a better understanding of the interplay between sterics and reactivity in organic reactions.
Persistent Challenges and Promising Avenues for Future Investigations
Despite its potential, several challenges persist in the study and application of this compound. The primary challenge remains the development of a highly efficient and scalable synthesis. Overcoming the steric hindrance in the arylation step is crucial for making this compound more readily accessible to the wider scientific community. The exploration of more active catalyst systems or alternative synthetic strategies is a key area for future research.
A systematic investigation into the reactivity of the compound is also warranted. Detailed studies on its behavior in various cross-coupling reactions, as well as the exploration of the chemistry of its enolate, would unlock its full potential as a synthetic intermediate.
Another promising avenue for future investigation is the enzymatic manipulation of this compound. The use of enzymes, such as lipases for selective ester hydrolysis or other engineered enzymes for C-C bond formation, could offer mild and selective routes to valuable derivatives. The study of arylmalonate decarboxylases, for instance, could provide enantioselective pathways to chiral 4-bromophenylacetic acid derivatives. frontiersin.orgwikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
